molecular formula C24H12Na3O10Sb+2 B12762208 Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene CAS No. 80049-90-7

Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene

Cat. No.: B12762208
CAS No.: 80049-90-7
M. Wt: 651.1 g/mol
InChI Key: ZBWQCXFWCAVAQS-UHFFFAOYSA-J
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Description

Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is a chemical compound with the molecular formula C12H7O7Sb It is a coordination complex where antimony is coordinated with 2-hydroxy-1,3-dicarboxynaphthalene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene typically involves the reaction of 2-hydroxy-1,3-dicarboxynaphthalene with an antimony salt, such as antimony trichloride. The reaction is carried out in an aqueous medium under controlled pH conditions to ensure the proper coordination of antimony with the naphthalene derivative.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of antimony.

    Reduction: Reduction reactions can convert the antimony center to a lower oxidation state.

    Substitution: The hydroxyl and carboxyl groups in the naphthalene ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, hydrazine.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield antimony(V) derivatives, while substitution reactions can introduce new functional groups into the naphthalene ring.

Scientific Research Applications

Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene has several scientific research applications, including:

    Chemistry: Used as a reagent in coordination chemistry studies to explore the properties of antimony complexes.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of antimony-based drugs.

    Industry: Utilized in the synthesis of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of antimonyl-2-hydroxy-1,3-dicarboxynaphthalene involves its interaction with molecular targets through coordination bonds. The antimony center can interact with various biological molecules, potentially affecting their function. The pathways involved in its action depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Antimonyl-2-hydroxy-1,4-dicarboxynaphthalene
  • Antimonyl-2-hydroxy-1,5-dicarboxynaphthalene
  • Antimonyl-2-hydroxy-1,6-dicarboxynaphthalene

Uniqueness

Antimonyl-2-hydroxy-1,3-dicarboxynaphthalene is unique due to its specific coordination geometry and the presence of both hydroxyl and carboxyl groups in the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

80049-90-7

Molecular Formula

C24H12Na3O10Sb+2

Molecular Weight

651.1 g/mol

IUPAC Name

trisodium;antimony(3+);4-carboxy-3-oxidonaphthalene-2-carboxylate

InChI

InChI=1S/2C12H8O5.3Na.Sb/c2*13-10-8(11(14)15)5-6-3-1-2-4-7(6)9(10)12(16)17;;;;/h2*1-5,13H,(H,14,15)(H,16,17);;;;/q;;3*+1;+3/p-4

InChI Key

ZBWQCXFWCAVAQS-UHFFFAOYSA-J

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].C1=CC=C2C(=C1)C=C(C(=C2C(=O)O)[O-])C(=O)[O-].[Na+].[Na+].[Na+].[Sb+3]

Origin of Product

United States

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